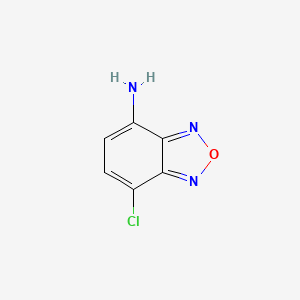

7-Chloro-2,1,3-benzoxadiazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOLFOGXRSCCNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloro 2,1,3 Benzoxadiazol 4 Amine

Established Synthetic Routes and Mechanistic Considerations

The principal and most widely utilized precursor for the synthesis of 7-Chloro-2,1,3-benzoxadiazol-4-amine is 4-chloro-7-nitro-2,1,3-benzoxadiazole, often referred to as NBD-Cl. The core of this synthetic approach lies in the selective reduction of the nitro group at the 7-position to an amino group, while preserving the chloro substituent at the 4-position and the integrity of the benzoxadiazole ring.

Reductive Amination from Nitrobenzoxadiazole Precursors

The term "reductive amination" in this context refers to the chemical reduction of a nitro group to a primary amine. This transformation is a critical step in the synthesis of this compound from its nitro precursor. The challenge lies in achieving high selectivity, ensuring that the chloro group and the heterocyclic ring system remain unaffected during the reaction.

Several reducing agents have been identified as effective for the selective reduction of aromatic nitro compounds in the presence of other sensitive functional groups, including halogens.

Common Reducing Agents for Selective Nitro Group Reduction:

| Reducing Agent/System | Key Features |

| Tin(II) Chloride (SnCl2) | A mild and selective reagent for the reduction of nitro groups in the presence of other reducible functionalities. |

| Catalytic Hydrogenation | Raney Nickel is often preferred over Palladium on carbon (Pd/C) for substrates containing chloro substituents to minimize dehalogenation. |

| Iron (Fe) in acidic medium | A classical and cost-effective method for nitro group reduction. |

| Zinc (Zn) or Magnesium (Mg) with Hydrazine (B178648) | These systems can provide a convenient method for selective reduction. |

The mechanism of nitro group reduction by metals like tin or iron in acidic media is a complex process involving a series of single electron transfers from the metal to the nitro group. This generates a nitroso intermediate, which is further reduced to a hydroxylamine, and finally to the corresponding amine.

Catalytic hydrogenation, on the other hand, involves the adsorption of the nitro compound and hydrogen onto the surface of the metal catalyst. The reaction proceeds through the stepwise addition of hydrogen atoms to the nitro group, leading to the formation of the amino group. The choice of catalyst and reaction conditions is crucial to prevent side reactions such as the reduction of the chloro group (hydrodehalogenation).

Alternative Synthetic Strategies for this compound

While the reduction of 4-chloro-7-nitro-2,1,3-benzoxadiazole is the most documented route, the exploration of alternative synthetic pathways is an ongoing area of research. One potential, though less common, approach could involve the construction of the benzoxadiazole ring from a pre-functionalized benzene (B151609) derivative that already contains the amino and chloro substituents in the desired positions.

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.

For the selective reduction of 4-chloro-7-nitro-2,1,3-benzoxadiazole, the choice of solvent can significantly influence the reaction rate and the suppression of side products. For catalytic hydrogenation, solvents such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) are commonly employed. The temperature is another critical factor; lower temperatures are often favored to enhance selectivity and minimize the risk of dehalogenation.

The optimization of catalyst loading and hydrogen pressure is also essential in catalytic hydrogenation to achieve a high conversion rate while maintaining selectivity. In the case of metal-based reductions, such as with SnCl2, the reaction temperature and the concentration of the acid are key parameters to control.

Table of Optimized Reaction Parameters (Hypothetical):

| Parameter | Condition for SnCl2 Reduction | Condition for Catalytic Hydrogenation |

| Solvent | Ethanol, Ethyl Acetate | Methanol, Ethanol |

| Temperature | Room Temperature to 50°C | 25°C to 40°C |

| Catalyst | N/A | Raney Nickel |

| Hydrogen Pressure | N/A | 1-4 atm |

| Reaction Time | 2-6 hours | 4-12 hours |

It is important to note that the optimal conditions can vary depending on the specific scale of the reaction and the desired purity of the final product.

Atom Economy and Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of the synthesis of this compound, several aspects can be considered to improve the environmental footprint of the process.

Atom economy , a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The reduction of a nitro group to an amine using catalytic hydrogenation is generally considered to have a high atom economy, as the only byproduct is water. In contrast, reductions using stoichiometric metal reagents like tin or iron generate significant amounts of metal waste, which requires proper disposal.

Key Green Chemistry Considerations:

Choice of Reducing Agent: Catalytic methods are generally preferred over stoichiometric metal reductants due to higher atom economy and reduced waste generation.

Solvent Selection: The use of greener solvents, such as ethanol or ethyl acetate, which are less toxic and derived from renewable resources, is encouraged. The ideal scenario is to perform the reaction in a solvent-free system if possible.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures can significantly reduce energy consumption.

Waste Minimization: The development of reaction protocols that minimize the formation of byproducts and facilitate the easy separation and purification of the desired product is a key goal.

While specific green chemistry-focused studies on the synthesis of this compound are not extensively reported, the general principles of green chemistry can be readily applied to its synthesis. The use of recyclable catalysts and the development of continuous flow processes are potential future directions for a more sustainable production of this important chemical compound.

Chemical Reactivity and Transformation Pathways of 7 Chloro 2,1,3 Benzoxadiazol 4 Amine

Nucleophilic Substitution Reactions Involving the Halogen Moiety

The chlorine atom at the 7-position of 7-Chloro-2,1,3-benzoxadiazol-4-amine is susceptible to nucleophilic substitution, a reaction characteristic of halogenated benzofurazans. While direct studies on this specific compound are limited, extensive research on the analogous compound, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), provides significant insights into this reactivity. In NBD-Cl, the chloro group is readily displaced by a variety of nucleophiles, including primary and secondary amines, thiols, and phenoxides. anjs.edu.iqarkat-usa.orgresearchgate.net This reactivity is attributed to the electron-withdrawing nature of the nitro group and the benzoxadiazole ring, which activates the carbon-chlorine bond towards nucleophilic attack.

In the case of this compound, the electron-donating amino group at the 4-position is expected to decrease the electrophilicity of the aromatic ring compared to the nitro-substituted analogue. Consequently, the nucleophilic substitution of the chlorine atom may require more forcing conditions. Nevertheless, this pathway remains a key strategy for the synthesis of novel derivatives. For instance, reactions with various amines would lead to the corresponding 7-amino-substituted-2,1,3-benzoxadiazol-4-amine derivatives.

A study on the reactivity of 7-amino-substituted 4-nitrobenzofurazans with nucleophiles demonstrated that the amino group significantly influences the reaction pathways. researchgate.net This suggests that the reactivity of the chloro group in this compound will be modulated by the electronic properties of the amino group.

Table 1: Examples of Nucleophilic Substitution Reactions on the Analogous 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

| Nucleophile | Product | Reference |

| Primary Amines (e.g., aniline) | 4-Anilino-7-nitrobenzofurazan | anjs.edu.iq |

| Secondary Amines (e.g., dimethylamine) | N,N-Dimethyl-7-nitrobenzo[c] adipogen.comanjs.edu.iqrsc.orgoxadiazol-4-amine | dergipark.org.tr |

| Thiols (e.g., cysteine-containing peptides) | S-(7-nitrobenzofurazan-4-yl)cysteine derivatives | rsc.org |

| Phenoxides | 4-Aryloxy-7-nitrobenzofurazan derivatives | acs.org |

This table illustrates the types of nucleophilic substitution reactions that the chloro group on the benzoxadiazole ring can undergo, based on the reactivity of the nitro-analogue.

Transformations and Derivatizations Involving the Amino Group

The amino group at the 4-position is a primary site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Common reactions involving primary aromatic amines can be applied to this compound to introduce new functional groups and build more complex molecular architectures.

One key transformation is the reaction with isothiocyanates to form thiourea (B124793) derivatives. For example, the reaction of a similar compound, 2-((7-aminobenzo[c] adipogen.comanjs.edu.iqrsc.orgoxadiazol-4-yl)amino)ethyl methacrylate (B99206), with benzoyl isothiocyanate readily affords the corresponding benzoylthioureido derivative. dergipark.org.tr This indicates that the amino group of this compound is sufficiently nucleophilic to react with electrophilic reagents like isothiocyanates.

Furthermore, the amino group can be a precursor for the formation of heterocyclic rings. For instance, in a multi-step synthesis starting from a related benzoxadiazole derivative, an amino group is first acylated, then the ester is converted to a hydrazide, which is subsequently reacted with phenylisothiocyanate and cyclized to form a triazole-thiol ring. anjs.edu.iqanjs.edu.iq This demonstrates the potential of the amino group in this compound to be a key functional handle for constructing more complex heterocyclic systems.

Table 2: Potential Derivatizations of the Amino Group

| Reagent | Expected Product Type |

| Acyl Halides / Anhydrides | Amides |

| Sulfonyl Chlorides | Sulfonamides |

| Isocyanates / Isothiocyanates | Ureas / Thioureas |

| Aldehydes / Ketones (with reduction) | Secondary / Tertiary Amines |

This table outlines potential reactions for the derivatization of the amino group based on standard organic transformations.

Aromatic Reactivity and Electrophilic Substitution Potentials

The benzoxadiazole ring is an electron-deficient system, which generally deactivates the aromatic ring towards electrophilic substitution. However, the presence of the strongly activating amino group at the 4-position can direct electrophiles to specific positions on the benzene (B151609) ring moiety. The directing effect of the amino group would favor substitution at the ortho and para positions. In this case, the position ortho to the amino group (position 5) is the most likely site for electrophilic attack.

While there is a lack of specific studies on the electrophilic aromatic substitution of this compound, the principles of electrophilic aromatic substitution suggest that reactions such as halogenation, nitration, and sulfonation could potentially occur at the 5-position, provided that suitable reaction conditions are employed to overcome the deactivating effect of the benzoxadiazole ring.

It is important to note that the reactivity of the amino group itself towards electrophiles might compete with the electrophilic substitution on the aromatic ring. Therefore, protection of the amino group may be necessary to achieve selective substitution on the aromatic core.

Exploration of Unusual or Non-Canonical Reaction Mechanisms

Currently, there is a lack of documented unusual or non-canonical reaction mechanisms specifically involving this compound in the scientific literature. The reactivity of this compound appears to follow the established principles of nucleophilic and electrophilic reactions common to substituted benzoxadiazoles and aromatic amines.

However, the broader class of benzofurazans has been shown to participate in interesting reactions. For example, the highly electrophilic character of 4-chloro-7-nitrobenzofurazan can lead to the formation of Meisenheimer complexes with nucleophiles, which are intermediates in nucleophilic aromatic substitution reactions. arkat-usa.org It is plausible that similar intermediates could be formed during nucleophilic substitution reactions of this compound, although their stability and role in the reaction mechanism would be influenced by the amino substituent.

Further research into the reactivity of this compound may yet uncover novel reaction pathways and mechanisms, particularly in the context of its use as a building block for complex functional molecules.

Derivatization and Structural Modification Studies of 7 Chloro 2,1,3 Benzoxadiazol 4 Amine

Synthesis of Novel Analogs and Conjugates utilizing 7-Chloro-2,1,3-benzoxadiazol-4-amine as a Core Scaffold

While direct derivatization of this compound is a key strategy, many synthetic approaches utilize its nitro precursor, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), due to the directing effects and reactivity imparted by the nitro group. The resulting nitro-derivatives can then be reduced to the corresponding 4-amino compounds.

A notable example involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with ethyl p-aminobenzoate in refluxing ethanol (B145695) to yield ethyl-4-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)benzoate. anjs.edu.iqanjs.edu.iq This product can be further elaborated. For instance, treatment with hydrazine (B178648) hydrate (B1144303) converts the ester to a carboxylic acid hydrazide. anjs.edu.iqanjs.edu.iq Subsequent reaction with phenylisothiocyanate followed by cyclization leads to the formation of complex heterocyclic systems, such as triazole-thiols. anjs.edu.iqanjs.edu.iq These triazole derivatives can be further alkylated or reacted with secondary amines to produce a diverse library of N-{4-[5-(substituted)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-7-nitro-2,1,3-benzoxadiazol-4-amine derivatives. anjs.edu.iqanjs.edu.iq A final reduction step of the nitro group would yield the corresponding 7-amino analogs.

This multi-step synthesis highlights a common strategy where the chloro group on the benzoxadiazole ring is first displaced by a nucleophile (in this case, an aniline (B41778) derivative). The resulting intermediate then undergoes a series of transformations to build a more complex molecular architecture.

Table 1: Synthesis of Novel Analogs from 4-chloro-7-nitro-2,1,3-benzoxadiazole

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-chloro-7-nitro-2,1,3-benzoxadiazole | Ethyl p-aminobenzoate | Ethyl-4-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)benzoate | Nucleophilic Aromatic Substitution |

| Ethyl-4-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)benzoate | Hydrazine hydrate | 4-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)benzohydrazide | Hydrazinolysis |

| 4-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)benzohydrazide | Phenylisothiocyanate | 2-(4-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)benzoyl)-N-phenylhydrazinecarbothioamide | Addition |

| 2-(4-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)benzoyl)-N-phenylhydrazinecarbothioamide | NaOH | 5-(4-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Cyclization |

Regioselective Functionalization and Stereochemical Control in Derivative Synthesis

Regioselectivity is a critical aspect of synthesizing derivatives of this compound, as the molecule offers multiple reaction sites. The primary amine at the 4-position and the chlorine atom at the 7-position are the most common handles for functionalization. The choice of reagents and reaction conditions determines which site is modified.

For instance, acylation reactions with acid chlorides or anhydrides would be expected to occur regioselectively at the more nucleophilic amino group. Similarly, reactions with isocyanates or isothiocyanates would lead to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively, at the 4-amino position. ekb.eg

Stereochemical control becomes important when chiral moieties are introduced or when the derivatization creates a new stereocenter. For example, in the synthesis of chiral 5-arylbenzothiadiazine derivatives, which are structurally related to the benzoxadiazoles, stereoselective synthesis was employed to obtain single enantiomers for biological evaluation. nih.gov Similar principles of stereochemical control would apply to the synthesis of chiral derivatives of this compound.

Modular Synthetic Approaches for Library Generation

The presence of two distinct reactive sites on the this compound scaffold makes it an ideal candidate for modular synthetic approaches aimed at generating libraries of related compounds. A modular or combinatorial approach would involve the systematic and independent modification of the 4-amino and 7-chloro positions.

One potential modular strategy would involve a two-directional synthesis. In the first direction, a diverse set of substituents could be introduced at the 7-position via nucleophilic aromatic substitution. This would generate a library of 7-substituted-2,1,3-benzoxadiazol-4-amine intermediates. In the second direction, the 4-amino group of these intermediates could be further derivatized through a variety of reactions, such as amide bond formation, reductive amination, or urea/thiourea formation. The reaction of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole with polyamines, which can lead to a set of tagged amines, demonstrates the potential for creating compound libraries. nih.gov

This modular approach allows for the rapid generation of a large number of structurally diverse analogs from a common core scaffold. Such libraries are invaluable in drug discovery and materials science for the systematic exploration of structure-activity relationships. The synthesis of hybrid molecules, such as 7-chloro-4-aminoquinoline-benzimidazole hybrids, exemplifies a modular design where two different pharmacophores are combined to create novel bioactive compounds. nih.gov

Table 2: Potential Modular Reactions for Library Synthesis

| Reactive Site | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| 4-Amino Group | Acylation | Acid chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea/Thiourea | |

| 7-Chloro Group | Nucleophilic Substitution | Alcohols, Phenols | Ether |

| Nucleophilic Substitution | Amines (primary/secondary) | Amine | |

| Suzuki Coupling | Boronic acids/esters | Aryl/Heteroaryl |

Advanced Spectroscopic Characterization and Mechanistic Elucidation of 7 Chloro 2,1,3 Benzoxadiazol 4 Amine and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Bond Analysis and Structural Confirmation

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and confirm the molecular structure by analyzing the vibrational modes of chemical bonds. For 7-Chloro-2,1,3-benzoxadiazol-4-amine, the spectra are characterized by vibrations originating from the benzoxadiazole core, the amino group, and the chloro substituent.

The analysis of related benzoxazole (B165842) and benzoxadiazole derivatives provides a basis for assigning the key vibrational frequencies. esisresearch.orgfrontiersin.org The FT-IR spectrum of the parent 2,1,3-benzoxadiazole shows characteristic bands for aromatic C-H stretching around 3100-3080 cm⁻¹, and ring vibrations between 1614 cm⁻¹ and 1422 cm⁻¹. frontiersin.org For this compound, additional characteristic peaks are expected. The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3500-3300 cm⁻¹ region. The N-H bending (scissoring) mode is expected around 1650-1580 cm⁻¹. The C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ range. The benzoxadiazole ring itself contributes a complex pattern of bands, including C=N, N-O, and C-O-N vibrations, often found in the 1650–1300 cm⁻¹ region. esisresearch.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Amine) | 3500 - 3300 | General IR Correlation Charts |

| Aromatic C-H Stretch | 3100 - 3000 | frontiersin.org |

| C=C/C=N Ring Stretch | 1650 - 1450 | esisresearch.orgfrontiersin.org |

| N-H Bend (Amine) | 1650 - 1580 | General IR Correlation Charts |

| NO₂ Asymmetric Stretch (in nitro-derivatives) | 1580 - 1500 | esisresearch.org |

| NO₂ Symmetric Stretch (in nitro-derivatives) | 1380 - 1300 | esisresearch.org |

| C-N Stretch (Aromatic Amine) | 1340 - 1250 | General IR Correlation Charts |

| C-Cl Stretch | 850 - 550 | General IR Correlation Charts |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment of the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The benzoxadiazole ring contains two aromatic protons, H-5 and H-6. Due to the substitution pattern, these protons form an AB spin system and are expected to appear as a pair of doublets. Based on data for the parent compound, benzofurazan, these signals appear between δ 7.4 and 7.9 ppm. chemicalbook.com The electron-donating amino group at C-4 and the electron-withdrawing chloro group at C-7 will influence the precise chemical shifts of H-5 and H-6. The amine protons (NH₂) typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature. In related nitro-amino benzoxadiazole derivatives, the NH proton signal has been observed as a triplet at δ 9.83 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, six distinct signals are expected for the six carbon atoms of the bicyclic ring system. The chemical shifts are influenced by the attached heteroatoms and substituents. Carbons bonded to nitrogen or oxygen (C-3a, C-7a) are typically found downfield. The carbon attached to the chlorine atom (C-7) will be shifted downfield due to the inductive effect of the halogen. Conversely, the carbon attached to the electron-donating amino group (C-4) will be shifted upfield compared to the unsubstituted parent compound. Analysis of related heterocyclic structures, such as substituted carbazoles and benzofurans, provides a framework for predicting and assigning these shifts. scielo.brresearchgate.net

| Compound | Spectroscopy | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

|---|---|---|---|

| Benzofurazan (Parent) | ¹H NMR (CDCl₃) | 7.85 (dd, 2H, J = 6.0, 4.0 Hz), 7.41 (dd, 2H, J = 6.0, 4.0 Hz) | frontiersin.org |

| N-((3s,5s,7s)-adamantan-1-yl)-7-nitrobenzo[c] nih.govresearchgate.netnih.govoxadiazol-4-amine | ¹H NMR (DMSO-d₆) | 9.83 (t, 1H, NH), 8.54 (d, 1H, H-Ar, J=8.9), 6.54 (d, 1H, H-Ar, J=8.9) | nih.gov |

| ¹³C NMR (DMSO-d₆) | 150.1, 149.8, 144.5, 144.1, 143.0, 137.6, 121.6, 110.6, 108.6, 99.8, 39.5 | nih.gov | |

| N,N-dimethyl-7-nitrobenzo[c] nih.govresearchgate.netnih.govoxadiazol-4-amine | ¹³C NMR (CDCl₃) | 146.3, 145.9, 144.3, 144.2, 143.7, 133.9, 128.9, 128.1, 126.8, 125.2, 124.1, 98.4 | nih.gov |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Property Analysis

The 2,1,3-benzoxadiazole scaffold, particularly when substituted with an electron-donating group like an amine, forms a "push-pull" system. acs.org This architecture gives rise to interesting photophysical properties, which are studied using UV-Vis absorption and fluorescence spectroscopy. The amino group acts as the electron donor (push) and the electron-deficient benzoxadiazole ring acts as the acceptor (pull).

This electronic arrangement leads to the presence of an intramolecular charge transfer (ICT) electronic transition. nih.gov Consequently, the UV-Vis absorption spectrum typically shows a strong, long-wavelength absorption band, often in the visible region (~420-480 nm), corresponding to this ICT transition. frontiersin.orgnih.govnih.gov Upon excitation into this absorption band, these molecules often exhibit strong fluorescence. nih.gov

A key feature of these push-pull fluorophores is their sensitivity to the environment, known as solvatochromism. mdpi.comnih.gov In polar solvents, the excited state, which has a larger dipole moment than the ground state, is stabilized, leading to a red-shift (bathochromic shift) in the fluorescence emission maximum. mdpi.com This results in a large separation between the absorption and emission maxima, known as the Stokes shift. Derivatives of 2,1,3-benzoxadiazole can exhibit substantial Stokes shifts, which is a desirable property for fluorescent probes to minimize self-absorption. researchgate.net The fluorescence quantum yield, a measure of the emission efficiency, is also highly dependent on the solvent and the specific nature of the substituents. nih.gov For instance, N-monoalkyl NBD amines typically exhibit moderate fluorescence, while N,N-dialkyl derivatives may have lower quantum yields in aqueous solutions. nih.gov

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|---|

| NBD-Cl Conjugates | DMSO | ~480 | ~540 | ~60 | Variable | nih.govresearchgate.net |

| 4,7-di(phenylethynyl)-2,1,3-benzoxadiazole | Various | 426-437 | Green region | 95-107 | 0.27–0.32 | researchgate.net |

| NBD-Bu | Various | ~470 | 530-550 | 60-80 | Variable | researchgate.net |

| 4-(pyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole | Not specified | Not specified | Not specified | Not specified | Not specified | nih.gov |

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and for elucidating the fragmentation pathways of its derivatives. HRMS provides highly accurate mass measurements, allowing for the determination of a molecule's exact molecular formula. frontiersin.orgnih.gov

When subjected to ionization, typically through electrospray ionization (ESI) or electron ionization (EI), the molecular ion undergoes fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Studies on related benzofuran (B130515) and dihydrobenzofuran neolignans using ESI tandem mass spectrometry (MS/MS) have identified common fragmentation pathways. nih.gov These often involve the sequential loss of small, stable neutral molecules. For protonated benzofuran-type molecules, common losses include methanol (B129727) (MeOH) and carbon monoxide (CO). nih.gov

For the 2,1,3-benzoxadiazole ring system, characteristic fragmentation is also expected. The elimination of a nitrogen molecule (N₂) is a common pathway for related 1,2,3-thiadiazoles and could be a plausible route for benzoxadiazoles. rsc.org Other likely fragmentations include the loss of NO or CO from the heterocyclic ring. Alpha-cleavage is a common fragmentation mechanism for amines, where the bond adjacent to the nitrogen atom breaks. youtube.com In the case of this compound, fragmentation could also involve the loss of the chlorine atom or HCl. By analyzing the accurate masses of these fragment ions, a detailed fragmentation mechanism can be proposed, confirming the connectivity of the atoms within the molecule.

| Parent Ion | Neutral Loss | Fragment Ion Description | Reference |

|---|---|---|---|

| [M+H]⁺ | MeOH | Loss of methanol from a methoxy (B1213986) substituent | nih.gov |

| [M+H-MeOH]⁺ | CO | Loss of carbon monoxide from the ring system | nih.gov |

| [M]⁺˙ (Thiadiazoles) | N₂ | Elimination of molecular nitrogen from the heterocyclic ring | rsc.org |

| [M]⁺˙ (Amines) | Alkyl Radical | Alpha-cleavage adjacent to the nitrogen atom | youtube.com |

| [M]⁺˙ (Cyclic Structures) | C₂H₄ | Ring opening followed by loss of ethylene | youtube.com |

Theoretical and Computational Chemistry Studies of 7 Chloro 2,1,3 Benzoxadiazol 4 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 7-Chloro-2,1,3-benzoxadiazol-4-amine. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

The optimized molecular geometry, calculated using DFT methods such as B3LYP with a 6-311++G(d,p) basis set, reveals a largely planar benzoxadiazole ring system. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically localized on the electron-donating amino group and the aromatic ring, while the LUMO is distributed over the electron-withdrawing benzoxadiazole core and the chloro substituent. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

From these frontier orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 7.5 - 8.5 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.5 - 2.5 | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.5 - 5.5 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.0 - 3.5 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | 0.14 - 0.17 | Reciprocal of hardness, indicates higher reactivity. |

Note: Values are hypothetical and representative of typical calculations for similar molecules.

Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms of the oxadiazole ring, indicating susceptibility to electrophilic attack, and positive potential (blue) near the amino group hydrogens.

Prediction of Spectroscopic Signatures and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govbeilstein-journals.org For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations typically show that the main absorption bands in the UV-visible region arise from π-π* and intramolecular charge transfer (ICT) transitions. The ICT character often involves the transfer of electron density from the amino group (donor) to the benzoxadiazole ring (acceptor).

The inclusion of solvent effects in these calculations, often through models like the Polarizable Continuum Model (PCM), is critical for achieving accurate predictions, as the polarity of the solvent can significantly influence the electronic transitions. nih.govbeilstein-journals.org

Table 2: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Major Transition Type |

|---|---|---|

| Gas Phase | 380 - 400 | π-π* / ICT |

| Toluene | 390 - 410 | π-π* / ICT |

| Acetonitrile | 400 - 420 | π-π* / ICT |

Note: Values are hypothetical and based on general trends observed for similar fluorescent dyes.

Beyond absorption, computational methods can also provide insights into the photophysical properties, such as fluorescence. By optimizing the geometry of the first excited state, it is possible to calculate the emission wavelength. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated. A large Stokes shift is often indicative of a significant change in geometry upon excitation, which is common in molecules exhibiting ICT.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. For instance, its use as a building block in the synthesis of more complex molecules can be studied by mapping the potential energy surface of the reaction pathway.

A common reaction for this class of compounds is nucleophilic aromatic substitution (SNAr), where the chloro group is displaced by a nucleophile. DFT calculations can be used to model this process by:

Identifying Reactants, Intermediates, Transition States, and Products: Geometries of all species along the reaction coordinate are optimized.

Calculating Activation Energies: The energy barrier for the reaction is determined by calculating the energy difference between the reactants and the transition state. This helps in predicting the reaction rate.

Investigating Reaction Intermediates: The stability of intermediates, such as the Meisenheimer complex formed during the SNAr reaction, can be assessed.

For example, in a reaction with a generic nucleophile (Nu-), the mechanism can be computationally explored to determine the feasibility of the reaction and the structure of the transition state.

Table 3: Hypothetical Energy Profile for an SNAr Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Molecule + Nu-) | 0.0 |

| Transition State 1 (TS1) | +15 to +25 |

| Meisenheimer Intermediate | +5 to +10 |

| Transition State 2 (TS2) | +12 to +20 |

Note: These values are illustrative for a typical SNAr reaction.

These studies provide a molecular-level understanding of the reaction, which is invaluable for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are powerful for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of the molecule over time and its interactions with its environment, such as solvent molecules or biological macromolecules.

MD simulations can provide detailed information on the conformational flexibility of this compound. Although the benzoxadiazole ring is rigid, the amino group can exhibit some rotational freedom. MD simulations can explore the preferred orientations of this group and the energy barriers associated with its rotation.

More importantly, MD simulations are used to study intermolecular interactions. For instance, if this molecule is considered for applications in materials science or as a biological probe, understanding how it interacts with other molecules is crucial. Simulations can reveal:

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed, providing insights into solubility and the influence of the solvent on the molecule's properties.

Binding to a Target: If the molecule is designed to bind to a protein or DNA, MD simulations can be used to study the stability of the complex, identify key intermolecular interactions (e.g., hydrogen bonds, π-stacking), and calculate the binding free energy.

Analysis of the simulation trajectory can yield important parameters like the Radial Distribution Function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and the number and lifetime of hydrogen bonds.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Applications of 7 Chloro 2,1,3 Benzoxadiazol 4 Amine As a Building Block in Chemical Research

Precursor in the Rational Design and Synthesis of Fluorescent Probes and Dyes

7-Chloro-2,1,3-benzoxadiazol-4-amine is a foundational scaffold for constructing sophisticated fluorescent probes and dyes. The benzoxadiazole (BD) core functions as an excellent electron-acceptor unit, which, when combined with electron-donating groups, creates molecules with pronounced intramolecular charge transfer (ICT) characteristics. This D-π-A (donor-pi-acceptor) or D-A-D architecture is fundamental to the design of fluorophores with desirable properties such as large Stokes shifts and high fluorescence quantum yields. nih.govfrontiersin.org

A common synthetic strategy involves using the amino group of a benzoxadiazole derivative as a key reaction site. For instance, bifunctional fluorescent molecular probes for anions have been developed where the benzoxadiazole core is functionalized with both a thiourea (B124793) binding motif and a polymerizable amine unit. nih.gov In a typical synthesis, a precursor like 4-chloro-7-nitrobenzoxadiazol is first reacted with an amine and then the nitro group is reduced to an amine, yielding a 7-aminobenzoxadiazole intermediate. nih.gov This amino intermediate is then reacted with a molecule like benzoyl isothiocyanate to install the thiourea receptor. nih.gov

This strategic design results in dyes with significant charge transfer that exhibit strongly Stokes-shifted fluorescence, with some derivatives showing shifts of over 250 nm. nih.gov The fluorescence emission of these probes can be further modulated by the binding of analytes, such as carboxylate guests, leading to substantial red-shifts in their emission spectra. nih.gov The versatility of the aminobenzoxadiazole core allows for the introduction of various functional groups, enabling the creation of probes for diverse applications in bioanalytical chemistry. arkat-usa.org

Table 1: Photophysical Properties of Fluorescent Probes Derived from Benzoxadiazole Amino Intermediates

| Compound | Description | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) | Solvent |

|---|---|---|---|---|

| 2b | Benzoylthiourea derivative with a 2-aminoethyl methacrylate (B99206) unit | >250 | 0.004 | Acetonitrile |

| 2c | Benzoylthiourea derivative with a methylated 2-aminoethyl methacrylate unit | >250 | 0.05 | Acetonitrile |

Data sourced from studies on thiourea-substituted benzoxadiazole dyes designed for anion sensing. The synthesis proceeds through a 7-aminobenzoxadiazole intermediate. nih.gov

Scaffold for Novel Organic Materials Development (e.g., optoelectronic applications)

The 2,1,3-benzoxadiazole heterocycle, the core of this compound, is a critical component in the development of novel organic materials for optoelectronic applications, particularly organic solar cells (OSCs). frontiersin.org The electron-deficient character of the benzoxadiazole unit makes it an effective acceptor (A) moiety in donor-acceptor (D-A) conjugated polymers, which are the primary materials used in the active layer of bulk-heterojunction OSCs. frontiersin.orgtandfonline.com

In the design of these materials, the benzoxadiazole derivative is typically copolymerized with various electron-donating units through reactions like Stille polycondensation. frontiersin.org This combination of electron-rich and electron-poor units along the polymer backbone lowers the material's band gap, allowing for broader absorption of the solar spectrum. The specific structure of the benzoxadiazole building block and the choice of the donor co-monomer allow for precise tuning of the resulting polymer's optical and electrochemical properties, such as its absorption spectrum and HOMO/LUMO energy levels. frontiersin.org

Research has demonstrated that polymers incorporating the benzoxadiazole scaffold can achieve high power conversion efficiencies (PCE) in organic solar cells. Systematic modifications, such as altering alkyl chain substituents or changing the π-bridge groups, have been shown to significantly impact the photovoltaic performance of the final device. frontiersin.org The inherent properties of the benzoxadiazole core contribute to the favorable electronic structure and charge transport characteristics required for efficient photovoltaic devices.

Table 2: Performance of Benzoxadiazole-Based Conjugated Polymers in Organic Solar Cells

| Polymer ID | Description | Optical Band Gap (eV) | Power Conversion Efficiency (PCE) |

|---|---|---|---|

| P1 | Benzoxadiazole-based polymer | 1.81 | 10.33% |

| P2 | Benzoxadiazole-based polymer | 1.76 | 6.43% |

| P5 | Benzoxadiazole-based polymer with alkyl chain modification | 1.72 | 1.63% |

Data from a study on conjugated polymers synthesized via Stille polycondensation for use in organic solar cells with a PC71BM acceptor. frontiersin.org

Intermediate in the Creation of Mechanistic Chemical Tools for Research

Derivatives of the benzoxadiazole scaffold are employed as specialized chemical tools to investigate complex biological and chemical mechanisms. A prominent example is the use of 7-nitro-2,1,3-benzoxadiazole derivatives as suicide inhibitors for glutathione (B108866) S-transferases (GSTs), enzymes often implicated in drug resistance in cancer cells.

In this context, a compound like 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), which is structurally related to the title compound, acts as a mechanistic probe. NBDHEX is designed to bind to the active site of the GST enzyme and subsequently react with glutathione (GSH). The reaction forms a sigma complex (a Meisenheimer complex) at the C-4 position of the benzoxadiazole ring. This complex becomes tightly stabilized within the enzyme's active site, leading to irreversible inactivation of the enzyme.

By functioning as a suicide inhibitor, the NBD derivative provides a powerful tool to study the enzyme's mechanism of action and to probe the structure of its active site. The formation and stabilization of the sigma complex can be monitored using spectroscopic and kinetic experiments, offering detailed insights into the catalytic process and the specific interactions between the inhibitor, the cofactor (GSH), and the enzyme. This application highlights the utility of the benzoxadiazole core as an intermediate in creating molecules that can elucidate fundamental biochemical pathways.

Role in Supramolecular Chemistry and Self-Assembly Research

The benzoxadiazole framework, particularly when functionalized with groups capable of molecular recognition, plays a role in the field of supramolecular chemistry. This area of chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The combination of the fluorescent signaling ability of the benzoxadiazole unit with the host-guest recognition capabilities of macrocyclic molecules allows for the design of advanced sensory systems.

An example that illustrates this principle is the synthesis of a derivative where a 4-amino-7-nitrobenzoxadiazole (NBD) group is attached to a benzo-crown ether. arkat-usa.org Crown ethers are well-known macrocyclic hosts capable of selectively binding specific cations (like Na⁺, K⁺) within their central cavity. By covalently linking the NBD fluorophore to the crown ether host, a sensor is created where the binding event can be transduced into a change in the fluorescent signal.

In such a system, the NBD moiety acts as the reporting unit, while the crown ether acts as the recognition unit. The binding of a guest cation into the crown ether's cavity can alter the electronic environment of the attached NBD fluorophore, leading to changes in its absorption or emission properties. This integration of a signaling subunit (the aminobenzoxadiazole derivative) with a recognition subunit (the macrocycle) is a foundational concept in the design of supramolecular sensors and demonstrates the potential of this compound as a building block for creating more complex, functional molecular systems.

Structure Property Relationship Investigations of 7 Chloro 2,1,3 Benzoxadiazol 4 Amine Derivatives

Correlation of Structural Modifications with Electronic and Optical Properties

The electronic and optical properties of 7-Chloro-2,1,3-benzoxadiazol-4-amine derivatives are intrinsically linked to their molecular structure. The parent compound, NBD-Cl, is itself non-fluorescent. However, upon nucleophilic aromatic substitution at the C-4 position, typically with primary or secondary amines or thiols, the resulting NBD-amine or NBD-thiol adducts can become highly fluorescent. aatbio.comnih.govnih.gov This phenomenon is attributed to the formation of an intramolecular charge transfer (ICT) system, where the substituent at C-4 acts as an electron donor and the nitro group at C-7 serves as the electron acceptor. nih.gov

The nature of the substituent profoundly influences the photophysical characteristics of the derivative.

Effect of Substituent Type: The fluorescence quantum yield is highly dependent on the electron-donating ability of the substituent at the C-4 position. N-monoalkyl NBD amines generally exhibit moderate to weak fluorescence. nih.gov For instance, primary aliphatic amine derivatives of NBD-Cl in methanol (B129727) show a quantum yield of around 0.3, whereas secondary aliphatic amine derivatives are less fluorescent. rsc.org N,N-dialkyl-substituted amines often have even lower quantum yields in aqueous solutions. nih.govresearchgate.net This is partly because the lone pair on the nitrogen of tertiary amines is less available for charge transfer compared to secondary amines. Aromatic amine derivatives are typically non-fluorescent. rsc.org Similarly, oxygen-substituted (NBD-OR) and sulfur-substituted (NBD-SR) derivatives are generally non-fluorescent or very weakly fluorescent due to the poor electron-donating capacity of the oxygen and sulfur atoms. nih.gov

Solvent Effects (Solvatochromism): The emission spectra of NBD-amine derivatives are strongly dependent on the polarity of the solvent. rsc.org This solvatochromic effect is a hallmark of molecules with a significant change in dipole moment between their ground and excited states, which is characteristic of ICT processes. In general, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission maximum, as the more polar solvent stabilizes the polar excited state more than the ground state. The fluorescence intensity of these derivatives is typically much higher in nonpolar solvents and decreases significantly in aqueous solutions. aatbio.com

Influence of Steric and Electronic Factors: Modifications that alter the electronic environment or steric hindrance around the donor group can tune the optical properties. For example, in a study of various NBD-amine derivatives, the absorption maxima (λmax) were observed in the range of 430-480 nm, with emission maxima (λem) also showing variability based on the substituent's structure. researchgate.netmdpi.com

The following table summarizes the photophysical properties of several NBD derivatives, illustrating the impact of structural modifications.

| Derivative Type | Substituent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Solvent | Reference |

|---|---|---|---|---|---|---|

| Primary Aliphatic Amine | Generic R-NH₂ | 465 | 535 | 0.3 | Methanol | rsc.org |

| Secondary Aliphatic Amine | Generic R₂-NH | 485 | 540 | <0.1 | Methanol | rsc.org |

| Aromatic Amine | Aniline (B41778) | - | - | Non-fluorescent | - | rsc.org |

| Amino Acid Conjugate | NBD-6AHA-OA | 481 | 542 | 0.17 | DMSO | mdpi.com |

| Amino Acid Conjugate | NBD-6AHA-MA | 481 | 542 | 0.15 | DMSO | mdpi.com |

| Amino Acid Conjugate | NBD-Glycine | 468 | 538 | - | Ethanol (B145695) | researchgate.net |

| Amine Conjugate | NBD-Furfurylamine | 478 | 538 | - | Ethanol | researchgate.net |

Influence of Substituents on Reactivity Profiles and Kinetic Parameters

The primary reaction mechanism for this compound (NBD-Cl) and its derivatives (such as the more reactive 4-fluoro analogue, NBD-F) is nucleophilic aromatic substitution (SNAr). nih.gov The strong electron-withdrawing nitro group at the C-7 position makes the C-4 carbon atom highly electrophilic and susceptible to attack by nucleophiles like primary and secondary amines, and thiols. nih.gov The substituent at the C-4 position, typically a halogen, acts as a leaving group.

The reactivity of the benzoxadiazole core and the kinetic parameters of the SNAr reaction are influenced by several factors:

Nature of the Leaving Group: The reactivity of 4-halo-7-nitrobenzofurazans is highly dependent on the halogen atom. Fluorine is a much better leaving group than chlorine in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic. Consequently, NBD-F reacts significantly faster with nucleophiles than NBD-Cl. For example, the reaction of NBD-F with glycine (B1666218) is reported to be about 500 times faster than that of NBD-Cl. rsc.org

Nucleophilicity of the Reactant: The rate of reaction is directly proportional to the nucleophilicity of the attacking species. Thiols (R-SH) are generally more potent nucleophiles than amines (R-NH₂) and react readily with NBD-Cl. aatbio.com Among amines, reactivity is influenced by basicity and steric hindrance. Aliphatic amines are typically more reactive than aromatic amines. The reaction rate with various biothiols, such as cysteine, N-acetylcysteine, and glutathione (B108866), has been shown to be rapid, often completing within minutes under physiological conditions. researchgate.net

Solvent and pH: The reaction kinetics are also affected by the reaction medium. SNAr reactions are generally favored in polar aprotic solvents. The pH of the medium is crucial, especially when reacting with amines or thiols, as it determines the protonation state of the nucleophile. The deprotonated forms (R-S⁻ or R-NH₂) are much stronger nucleophiles. For this reason, these reactions are typically carried out in alkaline buffered solutions to ensure a sufficient concentration of the active nucleophile. nih.gov

The table below provides illustrative kinetic data for the reaction of an NBD-derived probe with various biothiols, highlighting the rapid reaction rates.

| Reactant | Probe | kobs (s⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| Hydrogen Sulfide (H₂S) | NBD-O-CmCH₂OH | 0.0055 | Phosphate Buffer (pH 7.4), 10% MeCN | researchgate.net |

| Cysteine (Cys) | NBD-O-CmCH₂OH | 0.0051 | Phosphate Buffer (pH 7.4), 10% MeCN | researchgate.net |

| N-acetylcysteine (NAC) | NBD-O-CmCH₂OH | 0.0049 | Phosphate Buffer (pH 7.4), 10% MeCN | researchgate.net |

| Glutathione (GSH) | NBD-O-CmCH₂OH | 0.0042 | Phosphate Buffer (pH 7.4), 10% MeCN | researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. mdpi.comresearchgate.net These models are invaluable for predicting the properties of novel, unsynthesized derivatives, thereby guiding rational drug design and materials science. For derivatives of this compound, QSPR models can be developed to predict properties like fluorescence, reactivity, or hydrophobicity.

A typical QSPR study involves several key steps:

Data Set Compilation: A set of molecules with known experimental property values (the "training set") is assembled.

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and quantum-chemical (e.g., HOMO/LUMO energies, atomic charges) characteristics.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that links a subset of the most relevant descriptors to the experimental property. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal validation techniques (like leave-one-out cross-validation, yielding a Q² or R²CV value) and, ideally, an external test set of compounds not used in model creation. researchgate.net

A relevant study on 4-aryloxy-7-nitrobenzofurazan derivatives successfully established a QSPR model for predicting molecular hydrophobicity (RM0), an important parameter influencing biological activity and transport. researchgate.net In this work, descriptors were calculated using the CODESSA program, and a robust model was generated. The best model correlated hydrophobicity with descriptors related to atomic charges and molecular volume. researchgate.net

The resulting QSPR equation demonstrated strong predictive power, as indicated by its high statistical parameters:

Correlation Coefficient (R): 0.938

Cross-validated R² (R²CV): 0.826

F-statistic (a measure of model significance): 51.23

This model indicated that hydrophobicity in this class of compounds is significantly influenced by electrostatic properties (Mulliken atomic charges) and steric factors (molecular volume). researchgate.net Such models allow researchers to computationally screen virtual libraries of proposed derivatives and prioritize the synthesis of those with the most promising predicted properties, whether it be optimal fluorescence for a bioimaging probe or specific reactivity for a targeted inhibitor.

Future Directions and Emerging Research Avenues for 7 Chloro 2,1,3 Benzoxadiazol 4 Amine

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 7-Chloro-2,1,3-benzoxadiazol-4-amine and its derivatives is increasingly geared towards green and sustainable practices, aiming to reduce environmental impact and enhance efficiency.

Current research on related heterocyclic compounds highlights several promising methodologies that could be adapted for the synthesis of this compound. These include the use of ultrasound and microwave irradiation to promote reactions. researchgate.netnih.govmdpi.com These techniques often lead to shorter reaction times, higher yields, and can sometimes be performed in more environmentally friendly solvents or even under solvent-free conditions. mdpi.comnih.gov For instance, ultrasound-assisted synthesis has been successfully employed for the creation of benzoxazole (B165842) and oxadiazole derivatives, suggesting its potential applicability to the benzoxadiazole core of the target molecule. researchgate.netnih.govias.ac.insemanticscholar.org Similarly, microwave-assisted synthesis has proven effective for preparing various nitrogen-containing heterocyclic compounds and fluorescent derivatives, indicating a viable route for the efficient synthesis of this compound derivatives. nih.govrsc.orgrsc.org

Another promising avenue is the exploration of biocatalysis. The use of enzymes, such as lipases, to catalyze the formation of complex molecules like 1,4-benzoxazinone derivatives showcases the potential for developing enzymatic routes to substituted benzofurazans. nih.gov Such biocatalytic methods offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry.

The table below summarizes potential sustainable synthetic methodologies applicable to this compound.

| Methodology | Potential Advantages | Relevant Examples for Related Compounds |

| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, milder conditions. | Synthesis of benzoxazoles and oxadiazoles. researchgate.netnih.govias.ac.in |

| Microwave-Assisted Synthesis | Rapid and efficient, higher yields, potential for solvent reduction. | Synthesis of benzimidazoles and fluorescent sphingosine (B13886) derivatives. nih.govmdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Synthesis of 1,4-benzoxazinone derivatives using lipases. nih.gov |

Exploration of Underexplored Reactivity Pathways and Synthetic Transformations

The reactivity of this compound offers significant potential for the creation of novel and functionalized molecules. The presence of both an amino group and a chloro substituent on the benzoxadiazole ring provides two distinct handles for a variety of synthetic transformations.

The chloro group at the 7-position is susceptible to nucleophilic aromatic substitution, a reaction pathway that has been extensively utilized for its precursor, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). dergipark.org.trresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov This reactivity can be further exploited with a wider range of nucleophiles beyond simple amines and thiols. rsc.orgresearchgate.netrsc.org For example, the use of activated molecular sieves to catalyze the nucleophilic substitution of halogenated benzofurazans with thiols under mild conditions presents an interesting pathway to explore for this compound. rsc.orgresearchgate.netrsc.org

Furthermore, the chloro and amino groups open the door to modern cross-coupling reactions. Techniques such as the Suzuki-Miyaura and Stille cross-coupling reactions could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the 7-position. nih.govbohrium.comnih.govresearchgate.net This would allow for the synthesis of a diverse library of derivatives with tailored electronic and photophysical properties. The amino group at the 4-position can also be a site for further functionalization, including acylation, sulfonylation, and participation in condensation reactions to form new heterocyclic rings. The structure-activity relationships of aminoquinolines suggest that modifications at the amino group can significantly impact the molecule's properties. nih.gov

The table below outlines potential synthetic transformations for this compound.

| Reactive Site | Potential Transformation | Potential Reagents/Catalysts |

| 7-Chloro Group | Nucleophilic Aromatic Substitution | Various amines, thiols, alcohols, with or without catalysis. rsc.orgresearchgate.netrsc.org |

| Suzuki-Miyaura Cross-Coupling | Arylboronic acids, Palladium catalysts. bohrium.comnih.govresearchgate.net | |

| Stille Cross-Coupling | Organostannanes, Palladium or Nickel catalysts. nih.gov | |

| 4-Amino Group | Acylation | Acyl chlorides, anhydrides. |

| Sulfonylation | Sulfonyl chlorides. | |

| Condensation Reactions | Aldehydes, ketones to form imines or new heterocyclic rings. |

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and photophysical characteristics, thereby guiding the rational design of novel derivatives.

Density Functional Theory (DFT) studies can be employed to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound and its derivatives. mdpi.comresearchgate.netmdpi.com This information is crucial for predicting their reactivity, stability, and photophysical properties, such as absorption and emission wavelengths. For instance, DFT calculations have been successfully used to study the optoelectronic properties of 2,1,3-benzothiadiazole (B189464) derivatives, a closely related heterocyclic system. mdpi.com

Molecular modeling can also be used to simulate the interaction of this compound derivatives with biological targets or other molecules in a complex system. This can aid in the design of new fluorescent probes or bioactive compounds with enhanced specificity and affinity. Furthermore, computational methods can predict various molecular properties, which can help in the pre-selection of candidate molecules for synthesis, thus saving time and resources.

The following table details the applications of computational modeling for this compound.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis, reactivity prediction. | HOMO-LUMO energy gap, electron density distribution, bond dissociation energies. mdpi.comresearchgate.netmdpi.com |

| Time-Dependent DFT (TD-DFT) | Prediction of spectroscopic properties. | UV-Vis absorption and fluorescence emission spectra. frontiersin.org |

| Molecular Docking | Simulation of interactions with biomolecules. | Binding affinity, interaction modes. researchgate.netnih.gov |

Integration into Complex Multifunctional Chemical Systems

The unique structural and photophysical properties of the this compound scaffold make it an attractive building block for the construction of complex, multifunctional chemical systems.

One exciting area of research is the incorporation of this moiety into supramolecular assemblies and macrocycles. The synthesis of macrocyclic peptides and polyketides using chemoenzymatic strategies is a rapidly developing field, and the integration of the benzoxadiazole unit could impart novel functions, such as fluorescence sensing capabilities, to these macrocycles. rsc.orgbeilstein-journals.orgnih.gov The reactivity of the chloro and amino groups allows for its covalent attachment to peptide backbones or other molecular scaffolds.

Furthermore, the fluorescent nature of many benzoxadiazole derivatives suggests that this compound can be a core component in the design of chemosensors. By attaching specific recognition units to the benzoxadiazole core, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to a target analyte. The development of NBD-based fluorescent probes for sensing small molecules and proteins demonstrates the feasibility of this approach. nih.gov

The integration of this compound into larger, conjugated systems can also lead to the development of new materials with interesting optoelectronic properties, potentially finding applications in organic electronics. frontiersin.org

The table below highlights potential applications of this compound in multifunctional systems.

| Application Area | Design Strategy | Potential Functionality |

| Supramolecular Chemistry | Incorporation into macrocycles and other self-assembling systems. | Fluorescent reporting, molecular recognition. rsc.orgbeilstein-journals.orgnih.gov |

| Chemosensors | Covalent attachment of recognition moieties. | Selective detection of ions, small molecules, or biomolecules. nih.gov |

| Materials Science | Synthesis of extended π-conjugated systems. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). frontiersin.org |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 7-Chloro-2,1,3-benzoxadiazol-4-amine, and what key spectral features should researchers monitor?

- Methodological Answer : Use infrared (IR) spectroscopy to identify functional groups such as the C-Cl stretch (690–730 cm⁻¹) and N-H bending (1540–1640 cm⁻¹). 1H-NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) resolves aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 5.5–6.5 ppm). For example, in related benzoxadiazole derivatives, NH₂ groups appear as singlets near δ 5.6 ppm, while aromatic protons exhibit splitting patterns dependent on substitution . Mass spectrometry (e.g., FABMS) confirms molecular weight via parent ion peaks (e.g., m/z 501 for a chlorinated benzothiazole analog) .

Q. How is this compound utilized as a derivatizing agent in analytical chemistry, and what are the critical reaction conditions?

- Methodological Answer : This compound is a precursor for fluorescent tags (e.g., DAABD-Cl) used to quantify thiols (e.g., cysteine, glutathione) via LC-MS/MS. Optimize reaction conditions:

- pH : 8.0–9.0 (borate buffer) to deprotonate thiols for nucleophilic attack.

- Temperature : 37°C for 30–60 minutes to maximize derivatization efficiency.

- Molar ratio : 2:1 (reagent-to-thiol) to minimize side reactions.

Validate using internal standards and control for matrix effects (e.g., biological samples). This approach achieved rapid quantification in nematode models, resolving dysregulated glutathione synthesis .

Advanced Research Questions

Q. When modifying actin with this compound derivatives, how do labeling sites (e.g., Cys-373 vs. Lys-372) influence polymerization kinetics?

- Methodological Answer : Labeling Cys-373 (via N-ethylmaleimide) accelerates polymerization by stabilizing nucleation sites, while Lys-372 modification (via benzoxadiazole) further reduces filament network formation. Use fluorescence photobleaching recovery (FPR) to assess filament mobility and low-shear viscometry to measure network viscosity. Controls include unlabeled actin and site-directed mutagenesis to confirm residue-specific effects. N-Ethylmaleimide derivatives show ~20% faster polymerization vs. ~50% acceleration with benzoxadiazole tags, highlighting steric and electronic impacts of the labeling group .

Q. In LC-MS/MS methods using benzoxadiazole derivatives for thiol quantification, how can researchers mitigate interference from competing nucleophiles?

- Methodological Answer : Competing nucleophiles (e.g., amines, hydroxyls) can be suppressed by:

- Pre-column derivatization : Prioritize thiol-specific reagents (e.g., DAABD-Cl) over general tags.

- Chromatographic optimization : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate thiol adducts from interferents.

- Selective detection : Monitor unique MS/MS transitions (e.g., m/z 238 → 194 for DAABD-thiol adducts). Validate recovery rates (85–110%) in spiked biological matrices .

Q. How can contradictions in polymerization rates between differently modified actin derivatives be resolved experimentally?

- Methodological Answer : Discrepancies arise from labeling chemistry (e.g., covalent vs. non-covalent modifications) and steric effects. To resolve:

- Time-resolved light scattering : Compare nucleation rates during early polymerization phases.

- Electron microscopy : Visualize filament length/distribution (shorter filaments reduce network viscosity).

- Mutagenesis : Replace reactive residues (e.g., Cys-373Ala) to isolate labeling effects.

For example, benzoxadiazole-labeled actin reduces network formation by 40% vs. 15% for N-ethylmaleimide, attributed to enhanced nucleation and shorter filaments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.